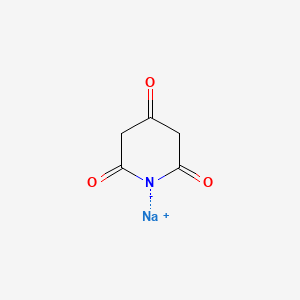
2,4,6-Piperidinetrione Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Piperidinetrione Sodium Salt is a chemical compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The sodium salt form enhances its solubility and stability, making it suitable for various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Piperidinetrione Sodium Salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide, followed by Michael addition with ethyl cyanoacetate or diethylmalonate . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Piperidinetrione Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sodium salt acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium or rhodium in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
2,4,6-Piperidinetrione Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing piperidine-based pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Piperidinetrione Sodium Salt involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. For example, derivatives of this compound have been shown to inhibit protein synthesis by targeting ribosomal subunits . The exact pathways and molecular targets depend on the specific application and derivative used.
Comparison with Similar Compounds
2,6-Piperidinedione: A closely related compound with similar structural features and chemical properties.
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Piperine: A naturally occurring alkaloid with significant biological activities.
Uniqueness: 2,4,6-Piperidinetrione Sodium Salt is unique due to its enhanced solubility and stability, making it more suitable for certain applications compared to its analogs. Its ability to undergo various chemical reactions and form diverse derivatives further adds to its versatility in scientific research and industrial applications.
Properties
IUPAC Name |
sodium;piperidin-1-ide-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3.Na/c7-3-1-4(8)6-5(9)2-3;/h1-2H2,(H,6,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLNBBTXKZHCIK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC(=O)[N-]C1=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858320 |
Source


|
| Record name | Sodium 2,4,6-trioxopiperidin-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135049-14-7 |
Source


|
| Record name | Sodium 2,4,6-trioxopiperidin-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
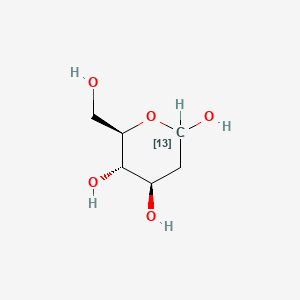
![Ethanone, 1-(5-hydroxy-6-methylbicyclo[4.1.0]hept-3-yl)-, [1R-(1alpha,3beta,5beta,6alpha)]-](/img/new.no-structure.jpg)

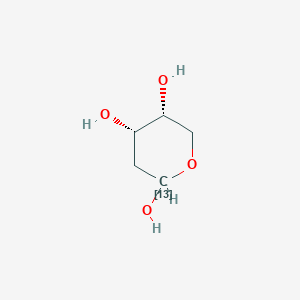
![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)
![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)

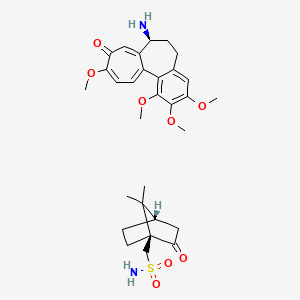
![2-deoxy-D-[UL-13C5]ribose](/img/structure/B583565.png)
![Pyrazolo[1,5-a]pyridin-5-ol](/img/structure/B583570.png)

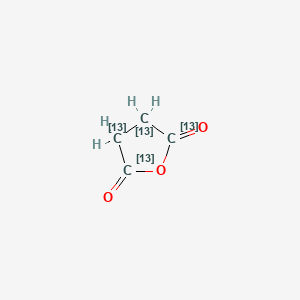
![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)
